Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features an indole core with specific substituents that may influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-indole-3-carboxylate
- Ethyl 1H-indole-3-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
Uniqueness
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
112448-14-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 6-ethyl-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-4-9-5-6-10-11(13(15)16-3)8-14(2)12(10)7-9/h5-8H,4H2,1-3H3 |
InChI Key |
LSFGXAHFXNEJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2C)C(=O)OC |
Origin of Product |
United States |
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